2'-Aminobiphenyl-3-carboxylic acid

Vue d'ensemble

Description

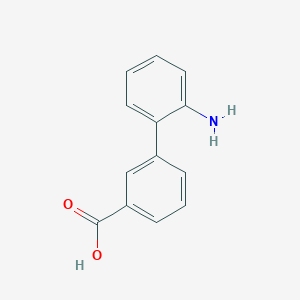

2’-Aminobiphenyl-3-carboxylic acid is an organic compound with the molecular formula C13H11NO2 It is a derivative of biphenyl, featuring an amino group at the 2’ position and a carboxylic acid group at the 3 position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2’-Aminobiphenyl-3-carboxylic acid can be synthesized through several methods. One common approach involves the nitration of biphenyl to produce 2’-nitrobiphenyl, followed by reduction to yield 2’-aminobiphenyl. The final step involves carboxylation to introduce the carboxylic acid group at the 3 position.

Nitration: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2’-nitrobiphenyl.

Reduction: The nitro group in 2’-nitrobiphenyl is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

Carboxylation: The resulting 2’-aminobiphenyl is then carboxylated using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of 2’-Aminobiphenyl-3-carboxylic acid typically involves similar steps but on a larger scale. The processes are optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and advanced catalytic systems to enhance efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2’-Aminobiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation, to form amides or alkylated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products

Oxidation: 2’-Nitrobiphenyl-3-carboxylic acid.

Reduction: 2’-Aminobiphenyl-3-methanol.

Substitution: N-acyl-2’-aminobiphenyl-3-carboxylic acid derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The chemical formula of 2'-aminobiphenyl-3-carboxylic acid is C13H11NO3. It features an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a biphenyl structure. This unique configuration allows it to participate in various chemical reactions, making it valuable in synthetic chemistry.

Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly thrombopoietin receptor agonists such as eltrombopag olamine. This compound is crucial for developing treatments for thrombocytopenia, a condition characterized by low platelet counts .

Organic Synthesis

The compound is utilized in organic synthesis to form C(sp²)-C(sp³) bonds through cross-coupling reactions. This application is significant for creating complex molecules that are essential in drug discovery and development .

Material Science

Research indicates potential applications of this compound in developing new materials with specific electronic properties due to its biphenyl structure. These materials could be used in organic electronics or as components in sensors .

Case Studies

- Pharmaceutical Development : A study demonstrated the use of this compound in synthesizing eltrombopag olamine, showing its efficacy in increasing platelet production in patients with chronic liver disease .

- Cross-Coupling Techniques : Another investigation explored the use of this compound in nickel-catalyzed cross-coupling reactions, highlighting its role in forming diverse pharmaceutical compounds with improved yields compared to traditional methods .

Mécanisme D'action

The mechanism of action of 2’-Aminobiphenyl-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function and stability.

Comparaison Avec Des Composés Similaires

Similar Compounds

2’-Aminobiphenyl-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4 position.

2’-Hydroxybiphenyl-3-carboxylic acid: Contains a hydroxyl group instead of an amino group.

3-Aminobiphenyl-2-carboxylic acid: Amino and carboxylic acid groups are at different positions.

Uniqueness

2’-Aminobiphenyl-3-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activity. This unique arrangement allows for specific interactions in synthetic and biological applications, making it a valuable compound in various fields.

Activité Biologique

2'-Aminobiphenyl-3-carboxylic acid (ABCA) is an organic compound with the molecular formula C₁₃H₁₁NO₂. It features a biphenyl structure with an amino group at the 2' position and a carboxylic acid group at the 3 position. This unique arrangement of functional groups contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

ABCA can be synthesized through several methods, including:

- Nitration of Biphenyl : Using concentrated nitric and sulfuric acids to produce 2'-nitrobiphenyl.

- Reduction : Converting the nitro group to an amino group using reducing agents such as iron powder and hydrochloric acid.

- Carboxylation : Introducing the carboxylic acid group through high-pressure carbon dioxide treatment in the presence of a catalyst.

The compound has a molecular weight of 213.23 g/mol and is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution.

Antimicrobial Properties

Research indicates that ABCA exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein biosynthesis. For instance, studies have shown that compounds with similar structures can inhibit ribosomal activity, thereby preventing bacterial growth .

Table 1: Antimicrobial Activity of ABCA

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Moderate | |

| Klebsiella pneumoniae | High |

Cytotoxicity and Cancer Research

ABCA has been evaluated for its cytotoxic effects on various cancer cell lines. Studies employing assays such as MTT have demonstrated that ABCA can induce apoptosis in tumor cells, suggesting potential as an anticancer agent. The compound's ability to influence cell cycle progression and inhibit anchorage-independent growth has been noted .

Table 2: Cytotoxic Effects of ABCA on Cancer Cell Lines

The biological activity of ABCA is attributed to its structural features, which allow it to interact with various biological targets:

- Inhibition of Protein Synthesis : Similar compounds have shown efficacy in binding to ribosomal subunits, effectively halting protein synthesis in bacteria.

- Cell Cycle Arrest : ABCA may interfere with cell cycle regulation, leading to increased apoptosis in cancer cells.

- Antioxidant Activity : Some studies suggest that ABCA exhibits antioxidant properties, potentially mitigating oxidative stress in cells .

Case Studies

- Antimicrobial Efficacy Study : A study published in Natural Products evaluated the antimicrobial properties of various derivatives of biphenyl compounds, including ABCA. The results indicated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Klebsiella pneumoniae, highlighting the potential for developing new antibiotics from this class of compounds .

- Cancer Cell Line Evaluation : In a research article focusing on natural compounds' cytotoxic effects, ABCA was tested against several cancer cell lines. The findings revealed that ABCA significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .

Propriétés

IUPAC Name |

3-(2-aminophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOICWOHZSZVKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378213 | |

| Record name | 2'-amino-biphenyl-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177171-15-2 | |

| Record name | 2'-amino-biphenyl-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.